
5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: is an organic compound with the molecular formula C12H11NO It is a derivative of naphthalene, featuring a formyl group and a carbonitrile group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available naphthalene derivatives.
Nitrile Formation: The carbonitrile group can be introduced via a cyanation reaction, often using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents like halogens, nitric acid (HNO3), and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., Br2, Cl2), HNO3, H2SO4 under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carbonitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 2-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Comparison:
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of a formyl group, leading to different reactivity and applications.
- 5,6,7,8-Tetrahydro-2-naphthylamine: Features an amine group, which alters its chemical behavior and potential uses in pharmaceuticals.
- 2-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile: The presence of a fluorine atom introduces unique electronic effects, impacting its reactivity and interactions.
Uniqueness: 5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to the combination of its formyl and carbonitrile groups, which provide distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H11NO/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h4-6,8,11H,1-3H2 |
InChI Key |
IIWBLHFCFKBMTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



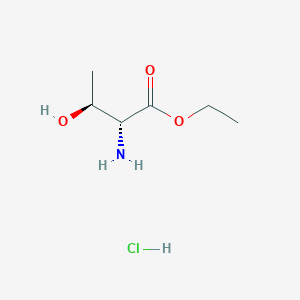

![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
![tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13893162.png)
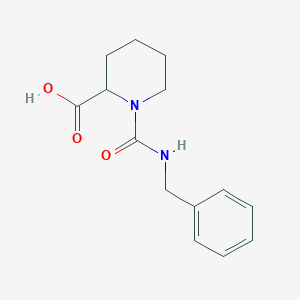
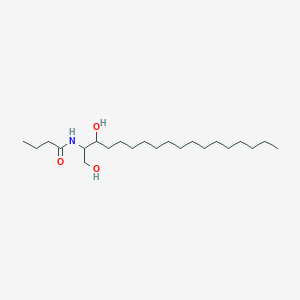
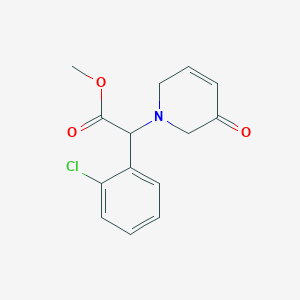
![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
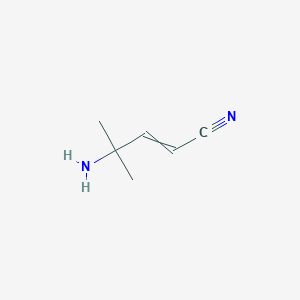


![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)
